2-Amino-N-(3-methylphenyl)acetamide hydrochloride
Description
2-Amino-N-(3-methylphenyl)acetamide hydrochloride is a synthetic organic compound characterized by an acetamide backbone substituted with an amino group and a 3-methylphenyl aromatic ring. The hydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmaceutical and chemical research applications. The 3-methylphenyl group balances lipophilicity and steric effects, which may influence bioavailability and target interactions .
Properties
IUPAC Name |
2-amino-N-(3-methylphenyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-7-3-2-4-8(5-7)11-9(12)6-10;/h2-5H,6,10H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIUDCGRXGBIME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Amido Group Protection
- Reactants: Glycine methyl ester hydrochloride and tert-butyl dicarbonate.
- Solvent: Ether or varsol.
- Catalyst/Base: Alkali (e.g., sodium carbonate or triethylamine).
- Molar Ratios: Glycine methyl ester hydrochloride : tert-butyl dicarbonate = 1.0 : 1.0–2.0; Glycine methyl ester hydrochloride : alkali = 1.0 : 1.0–4.0.
- Temperature: 0–30 °C.
- Reaction Time: Approximately 2 hours.
- Isolation: Organic phase extraction, concentration, and crystallization.
- Yield: ~95.5–96.2%.
- Purity: 98.8–99.4% by GC.
- Characterization: 1H NMR confirms Boc-protected glycine methyl ester structure.
Step 2: Amination (Ammonia Substitution)
- Reactants: Boc-glycine methyl ester and N,N-dimethylaniline.
- Solvent: Methyl tert-butyl ether (MTBE).
- Conditions: Nitrogen displacement, 30 ± 2 °C, 0.1 ± 0.05 MPa pressure.
- Reaction Time: 24 hours.
- Isolation: Filtration and concentration.
- Yield: ~91.2%.
- Purity: 98.6% by GC.
Step 3: Deprotection and Salification
- Reactants: N,N-dimethyl-Boc-protected intermediate.
- Solvent: 1,4-Dioxane or ethyl acetate.
- Reagent: Hydrogen chloride gas or 34% ethanol solution of hydrogen chloride.
- Conditions: 40–60 °C, 0.5–1 hour.
- Isolation: Cooling and crystallization to obtain hydrochloride salt.
- Yield: 90.5–92.4%.
- Purity: >99.0% by GC.
- Characterization: 1H NMR data consistent with 2-amino-DMAC N,N hydrochloride.
Summary Table of Key Parameters
| Step | Reactants | Solvent | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Amido Protecting | Glycine methyl ester HCl + Boc2O | Ether/THF/Varsol | 0–30 °C, 2 h | 95.5–96.2 | 98.8–99.4 | Alkali base catalysis |
| Amination | Boc-glycine methyl ester + N,N-DMA | MTBE | 30 °C, 0.1 MPa, 24 h | 91.2 | 98.6 | Nitrogen displacement |
| Deprotection & Salification | Boc-protected intermediate + HCl | 1,4-Dioxane/Ethyl acetate | 40–60 °C, 0.5–1 h | 90.5–92.4 | >99.0 | Crystallization of HCl salt |
DMA = Dimethylaniline; Boc2O = tert-Butyl dicarbonate.
Additional Notes on Process Advantages
- Raw Materials: All starting materials are inexpensive and commercially available.
- Reaction Conditions: Mild temperatures and pressures facilitate safer and more energy-efficient operations.
- Process Simplicity: Straightforward steps with minimal waste generation.
- Scalability: Demonstrated in reactors up to 500L scale.
- Product Quality: High purity (>99%) suitable for pharmaceutical intermediates.
- Yield: Overall yield stabilized between 78% and 82%.
Other Relevant Preparation Insights
While specific preparation methods for this compound are limited in open literature, related compounds such as 2-amino-dimethyl acetamide hydrochloride share similar synthetic strategies involving protection, amination, and deprotection steps under controlled conditions. These methods emphasize:
- Use of protecting groups to prevent side reactions,
- Selective amination or substitution reactions,
- Acidic deprotection to form stable hydrochloride salts.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(3-methylphenyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name: 2-Amino-N-(3-methylphenyl)acetamide hydrochloride
- Molecular Formula: C9H12ClN2O
- Molecular Weight: 202.66 g/mol
The compound features an amine group, which contributes to its biological activity, and a methyl-substituted phenyl ring that influences its pharmacological properties.
Pharmacological Studies
The compound has been investigated for its potential therapeutic effects, particularly in the context of:
- Antidepressant Activity: Research has demonstrated that this compound exhibits significant antidepressant-like effects in animal models. In forced swimming tests, varying doses resulted in reduced immobility durations, indicating potential efficacy in mood disorders .
- Antibacterial Properties: Studies have shown that the compound possesses antibacterial activity against various pathogens. For instance, it demonstrated a Minimum Inhibitory Concentration (MIC) of 512 µg/mL against Klebsiella pneumoniae, suggesting its potential as an antibacterial agent .
Biochemical Research
The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. It has been shown to modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism .
Synthetic Chemistry
As an intermediate in organic synthesis, this compound is valuable for producing other biologically active compounds. Its unique structure allows for various chemical modifications, leading to new derivatives with enhanced properties .
Case Study on Antidepressant Activity
- Objective: Evaluate the antidepressant-like effects of the compound.
- Method: Mice were administered different doses and subjected to behavioral tests.
- Results: Significant reductions in immobility were observed at higher doses (15 mg/kg to 60 mg/kg), indicating potential therapeutic benefits.
Case Study on Antibacterial Efficacy
- Objective: Assess antibacterial effects against Klebsiella pneumoniae.
- Method: Determination of MIC for the compound compared to structurally similar compounds.
- Results: Enhanced antibacterial activity was attributed to the presence of the methyl and amino groups.
Summary Table of Biological Activities
| Activity | Tested Compound | MIC (µg/mL) | Behavioral Test Results |
|---|---|---|---|
| Antibacterial | 2-Amino-N-(3-methylphenyl)acetamide HCl | 512 | N/A |
| Antidepressant | 2-Amino-N-(3-methylphenyl)acetamide HCl | N/A | Reduction in immobility at doses (15-60 mg/kg) |
Mechanism of Action
The mechanism of action of 2-Amino-N-(3-methylphenyl)acetamide hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Aromatic Substitutions
- 3-Methylphenyl vs. The 2,6-dimethylphenyl derivative’s bulkiness may limit its use in CNS drugs but enhances its utility as a synthetic intermediate .
- Chloro vs. Amino Substituents (): Replacing the amino group with chlorine (as in 2-chloro-N-(3-methylphenyl)acetamide) eliminates hydrogen-bonding capacity, altering solubility and crystal packing. Chloro derivatives often exhibit lower aqueous solubility but greater stability in nonpolar environments .
Side Chain Modifications
Diphenylethyl Group (FPL 13950, ):
The bulky 1,2-diphenylethyl group in FPL 13950 increases lipophilicity, enhancing blood-brain barrier penetration. However, this modification reduces NMDA receptor potency compared to smaller aromatic groups .- Fluoroalkyl Chains (): Compounds like 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride exhibit higher metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation. These properties make fluorinated analogs promising for long-acting formulations .
Anticonvulsant Activity
FPL 13950 demonstrates anticonvulsant efficacy in rodent models, attributed to weak NMDA receptor antagonism. In contrast, the target compound’s simpler structure may lack this activity but could serve as a scaffold for optimizing receptor affinity .
Vasoconstrictor Effects
Midodrine’s 2,5-dimethoxyphenyl and hydroxyethyl groups enable α-adrenergic receptor activation, a mechanism absent in the target compound. This highlights how methoxy substitutions and hydroxyl groups critically influence pharmacological targeting .
Biological Activity
2-Amino-N-(3-methylphenyl)acetamide hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by its amine and acetamide functional groups, which contribute to its biological activity. The compound's chemical structure can be represented as follows:
- Molecular Formula : CHClNO
- CAS Number : 1219964-55-2
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) | Control (Antibiotic) | Control MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 12.5 | Ciprofloxacin | 2 |
| Escherichia coli | 25 | Isoniazid | 0.25 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of apoptotic pathways, as evidenced by increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic factors.
The biological activity of this compound is attributed to its ability to interact with various biological targets. The amine group can form hydrogen bonds with proteins, while the aromatic ring enhances hydrophobic interactions within enzyme active sites. This dual interaction profile allows the compound to modulate enzyme activities effectively.
Case Study 1: Antimicrobial Efficacy
A study conducted in vitro evaluated the antimicrobial efficacy of this compound against a panel of clinical isolates. The results indicated a broad spectrum of activity, particularly against Gram-positive bacteria. The study highlighted the potential for this compound to be developed into a therapeutic agent for treating bacterial infections resistant to common antibiotics.
Case Study 2: Anticancer Potential
In another study focusing on cancer cell lines, treatment with varying concentrations of the compound led to significant reductions in cell viability. Flow cytometry analysis revealed that cells treated with higher doses underwent G0/G1 phase arrest, suggesting that the compound may inhibit cell cycle progression as part of its anticancer mechanism .
Q & A
Q. What are the recommended methods for synthesizing 2-Amino-N-(3-methylphenyl)acetamide hydrochloride, and how can purity be optimized?
Answer: Synthesis typically involves coupling 3-methylaniline with a protected glycine derivative (e.g., Fmoc-glycinamide) under basic conditions (e.g., NaOH in CH₂Cl₂/MeOH), followed by deprotection and hydrochlorination . To optimize purity:
- Use column chromatography with gradients of ethyl acetate/hexane for intermediate purification.
- Confirm final product purity via ¹H/¹³C NMR (e.g., δ ~2.3 ppm for CH₃ in 3-methylphenyl; δ ~3.8 ppm for glycine backbone) and high-resolution mass spectrometry (HRMS) with <2 ppm error .
- Monitor reaction progress by TLC (Rf ~0.3–0.5 in ethyl acetate).
Q. How can structural characterization of this compound address discrepancies in reported spectroscopic data?
Answer:
- Perform X-ray crystallography (e.g., SHELXL refinement ) to resolve ambiguities in stereochemistry or hydrogen bonding.
- Compare experimental FT-IR peaks (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) with computational simulations (DFT/B3LYP) .
- Validate NMR assignments using 2D techniques (COSY, HSQC) to distinguish aromatic protons in the 3-methylphenyl group .
Q. What solvent systems are optimal for solubility and stability studies?
Answer:
- Solubility: Test in DMSO (for biological assays) or PBS (pH 7.4) for aqueous stability. Limited solubility in nonpolar solvents (e.g., hexane).
- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis risks in acidic/basic conditions require buffered solutions (pH 6–8) .
Q. What safety protocols are critical for handling this hydrochloride salt?
Answer:
- Use PPE (gloves, goggles) due to H315 (skin irritation) and H319 (eye irritation) hazards .
- Store in airtight containers at 4°C to prevent hygroscopic degradation.
- Neutralize waste with 10% sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in protonation states or salt forms?
Answer:
- Refine X-ray structures using SHELXL to locate chloride ions and confirm protonation at the amino group .
- Compare experimental vs. calculated powder XRD patterns to identify polymorphic forms (e.g., anhydrous vs. hydrate) .
- Validate with solid-state NMR (¹H-³⁵Cl NQRS) to probe hydrogen-bonding networks .
Q. What pharmacological mechanisms could explain its bioactivity in preclinical models?
Answer:
- Screen for sodium channel modulation (patch-clamp assays) based on structural analogs like lidocaine (IUPAC: 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide) .
- Test α-adrenergic receptor binding (radioligand assays) due to similarities to midodrine (2-amino-N-(β-hydroxy-2,5-dimethoxyphenethyl)acetamide hydrochloride) .
Q. How do substituents on the phenyl ring influence structure-activity relationships (SAR)?
Answer:
Q. What metabolic pathways should be prioritized in in vitro ADME studies?
Answer:
- Incubate with human liver microsomes (HLM) to identify CYP450-mediated oxidation (e.g., CYP3A4/5).
- Detect metabolites via LC-MS/MS (Q-TOF), focusing on N-dealkylation or glycine cleavage products .
Q. How can researchers reconcile conflicting cytotoxicity data across cell lines?
Answer:
- Standardize assays using ISO-certified cell lines (e.g., HEK293 vs. HepG2) and control for pH (hydrochloride salt acidity).
- Validate results with orthogonal methods (e.g., ATP luminescence vs. trypan blue exclusion) .
Q. What in vivo models are suitable for evaluating pharmacokinetic-pharmacodynamic (PK-PD) relationships?
Answer:
- Use Sprague-Dawley rats for IV/PO dosing (5–20 mg/kg) with plasma sampling over 24h (LC-MS quantitation).
- Corrogate with telemetry to monitor cardiovascular effects (e.g., blood pressure changes linked to α-receptor activation) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
